![molecular formula C12H10ClN3O5 B2402988 methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001499-91-7](/img/structure/B2402988.png)
methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 1-position and a carboxylate group at the 3-position. The carboxylate group is esterified with a methyl group. At the 1-position, there is also a (2-chloro-4-nitrophenoxy)methyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, the (2-chloro-4-nitrophenoxy)methyl group, and the methyl ester would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The pyrazole ring might undergo electrophilic substitution reactions. The ester group could undergo hydrolysis, and the (2-chloro-4-nitrophenoxy)methyl group might participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar methyl groups could affect its solubility. The aromatic rings could contribute to its UV/Vis absorption properties .
科学的研究の応用
Hydrogen-Bonded Structures and Chemical Transformations
Hydrogen-Bonded Chains and Rings : Methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate exhibits polarized structures and forms hydrogen-bonded chains and rings. These structures play a crucial role in understanding the molecular interactions and stability of this compound (Portilla et al., 2007).
Synthesis and Chemical Properties : The compound's synthesis and its transformation into related compounds have been explored, providing insights into its chemical behavior and potential applications in synthesis and medicinal chemistry (Scrowston & Shaw, 1976).
Crystal Structure Analysis and Computational Studies
- Crystal Structure and Computational Study : Detailed studies on the crystal structure and computational analysis of related pyrazole derivatives have been conducted. These studies are crucial for understanding the molecular geometry and potential interactions of this compound (Shen et al., 2012).
Applications in Herbicides and Pharmacology
Herbicides : Certain pyrazole derivatives, similar to methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate, have been found to inhibit protoporphyrinogen oxidase, a key enzyme in plants. This inhibition is used in herbicidal applications (Sherman et al., 1991).
Antitumor, Antifungal, and Antibacterial Activities : Research on pyrazole derivatives has indicated their potential as pharmacophores for antitumor, antifungal, and antibacterial activities. This suggests the possibility of methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate derivatives being used in similar contexts (Titi et al., 2020).
Synthetic Methodologies and Structural Investigations
- Synthetic Methods and Structural Studies : The synthesis of this compound and related structures have been extensively studied, contributing to the understanding of its chemical properties and potential applications in various fields (Yi-fen et al., 2010).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
将来の方向性
The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a synthetic intermediate, future research might explore its utility in various chemical reactions .
特性
IUPAC Name |
methyl 1-[(2-chloro-4-nitrophenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O5/c1-20-12(17)10-4-5-15(14-10)7-21-11-3-2-8(16(18)19)6-9(11)13/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTFJUFIHFUIMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)
![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)
![Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2402910.png)
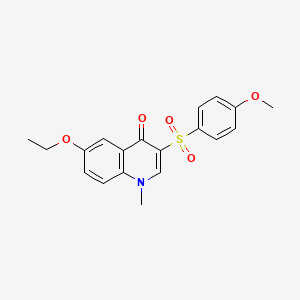
![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)
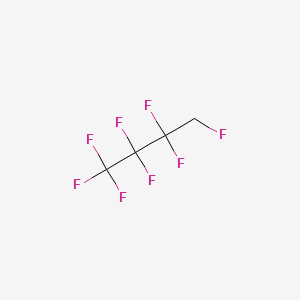
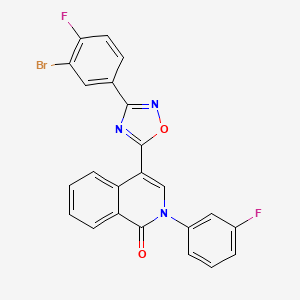
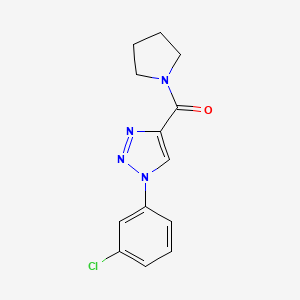
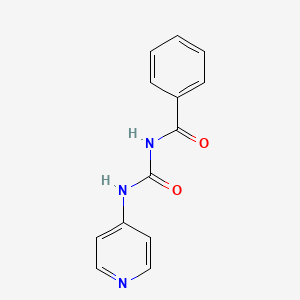
![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2402919.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)
![4-{Butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B2402924.png)
![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)